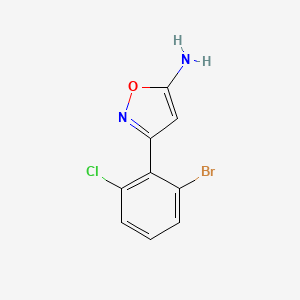

3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine

Description

General Context of Isoxazole (B147169) Ring Systems in Contemporary Organic Synthesis

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and organic synthesis. doi.orgresearchgate.netnih.gov This structural motif is present in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its significance. nih.govmdpi.com The unique electronic properties and the ability of the isoxazole scaffold to serve as a bioisostere for other functional groups have made it a "privileged structure" in drug discovery. nih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and antifungal properties. nih.govmdpi.comnih.govresearchgate.net

In contemporary organic synthesis, isoxazoles are valued not only for their biological relevance but also as versatile synthetic intermediates. researchgate.net The N-O bond within the ring is relatively weak, allowing for facile ring-opening reactions that can be harnessed to produce a variety of acyclic compounds, such as β-hydroxy ketones and γ-amino alcohols. nih.govresearchgate.net The synthesis of the isoxazole ring itself is well-established, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes being a primary and highly efficient method. mdpi.comacs.org Other synthetic strategies include the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or β-ketonitriles, providing regioselective access to different isomers. doi.orgorganic-chemistry.org The adaptability of these synthetic routes allows for extensive functionalization and the creation of diverse molecular libraries for screening and development. mdpi.com

Significance of Halogenated Aryl Substituents on Heterocyclic Scaffolds

The incorporation of halogen atoms, particularly on aryl rings attached to heterocyclic systems, is a critical strategy in modern drug design and materials science. Aryl halides are of paramount importance in organic synthesis, serving as versatile precursors for a multitude of chemical transformations. Specifically, aryl chlorides, bromides, and iodides are key coupling partners in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov This reactivity allows for the straightforward introduction of diverse substituents, enabling the systematic modification and optimization of lead compounds. nih.gov

From a medicinal chemistry perspective, halogenation of an aryl substituent can profoundly influence a molecule's physicochemical and pharmacological properties. Halogen atoms can modulate:

Lipophilicity: Affecting how a molecule interacts with biological membranes and hydrophobic pockets of proteins.

Metabolic Stability: Blocking sites of metabolism can increase a drug's half-life.

Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding to biological targets. nih.gov

Electronic Properties: The electron-withdrawing nature of halogens can alter the reactivity and electronic distribution of the entire molecule.

The strategic placement of halogens can therefore be used to fine-tune the biological activity, selectivity, and pharmacokinetic profile of a heterocyclic compound, making halogenated aryl heterocycles a ubiquitous feature in many approved pharmaceuticals. nih.gov

Overview of Research on 3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine and Related Isoxazole Derivatives

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the broader class of 3-aryl-5-aminoisoxazoles represents a significant area of investigation. The synthesis of the 5-aminoisoxazole scaffold is typically achieved through the cyclization of β-ketonitriles with hydroxylamine. doi.org This method has been employed to create a variety of derivatives, including those with potent biological activities.

Research into related structures highlights the therapeutic potential of this class of compounds. For example, certain 5-amino-3,4-diarylisoxazoles have been investigated as potent anticancer agents. doi.org These compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. doi.org The presence of an unsubstituted 5-amino group was often found to be crucial for high potency. doi.org

The synthesis of the isomeric 3-aminoisoxazoles has also been explored, often involving different synthetic strategies such as the reaction of 3-bromoisoxazolines with amines followed by oxidation. acs.org The dihalogenated phenyl ring, as seen in the target compound, is a common feature in pharmacologically active molecules. The combination of bromine and chlorine on the phenyl ring at the 3-position of the isoxazole core suggests a design intended to leverage the steric and electronic effects of these halogens to modulate biological activity. The amine group at the 5-position provides a key site for hydrogen bonding and further functionalization.

Below is a table summarizing research on related isoxazole derivatives, demonstrating the synthetic and therapeutic interest in this family of compounds.

| Compound Class | Synthetic Precursors | Therapeutic Area of Interest | Key Findings |

| 5-Amino-3,4-diarylisoxazoles | Diarylcyanoketones, Hydroxylamine | Anticancer | Inhibition of tubulin polymerization; unsubstituted 5-amino group important for activity. doi.org |

| 3-Amino-5-substituted-isoxazoles | 3-Bromoisoxazolines, Amines | Synthetic Methodology | Development of a two-step procedure for N-substituted 3-aminoisoxazoles. acs.org |

| 3,5-Diarylisoxazoles | Chalcones, Hydroxylamine | Anticancer (Prostate) | Identification of derivatives with high selectivity against cancer cells. nih.gov |

| 3-(Chlorophenyl)-pyrrolidine-diones | (Chlorophenyl)-succinic acids, Aminoacetic acid | Anticonvulsant, Analgesic | Derivatives showed potent activity in seizure models. |

This body of research on related structures provides a strong rationale for the synthesis and investigation of this compound as a potential candidate for new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClN2O |

|---|---|

Molecular Weight |

273.51 g/mol |

IUPAC Name |

3-(2-bromo-6-chlorophenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H6BrClN2O/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,12H2 |

InChI Key |

MHKCMALMCRQKMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=NOC(=C2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Bromo 6 Chlorophenyl Isoxazol 5 Amine

Retrospective Analysis and Strategic Disconnections for the Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-(2-bromo-6-chlorophenyl)isoxazol-5-amine, two primary disconnections of the isoxazole (B147169) ring are logical.

Disconnection A (Cyclization Approach): This strategy involves disconnecting the N-C5 and O-C(aryl) bonds. This leads back to two key precursors: hydroxylamine (B1172632) and a β-ketonitrile derivative, specifically 3-(2-bromo-6-chlorophenyl)-3-oxopropanenitrile (B13710910). This is a classical and robust method for forming 5-aminoisoxazole rings.

Disconnection B (1,3-Dipolar Cycloaddition Approach): This approach disconnects the C3-C4 and O-C5 bonds of the isoxazole ring. This retrosynthetic step suggests a [3+2] cycloaddition reaction between a nitrile oxide (2-bromo-6-chlorobenzonitrile oxide) and a dipolarophile that can provide the 5-amino group, such as an ynamine or cyanamide.

Precursor Synthesis and Functional Group Transformations for Isoxazole Ring Formation

The success of the synthetic strategies outlined above hinges on the efficient preparation of key precursors.

For the cyclization approach , the essential precursor is 3-(2-bromo-6-chlorophenyl)-3-oxopropanenitrile. This β-ketonitrile can be synthesized via a Claisen condensation reaction between an appropriate ester of 2-bromo-6-chlorobenzoic acid (e.g., the ethyl ester) and acetonitrile, using a strong base like sodium ethoxide or sodium amide.

For the 1,3-dipolar cycloaddition approach , the crucial intermediate is 2-bromo-6-chlorobenzonitrile (B1293626) oxide. This reactive species is typically generated in situ from 2-bromo-6-chlorobenzaldehyde (B1282812) oxime. The synthesis of the aldoxime first requires the preparation of 2-bromo-6-chlorobenzaldehyde. chemimpex.comchemspider.comoakwoodchemical.com The aldehyde is then reacted with hydroxylamine hydrochloride in a suitable solvent, often with a base like pyridine (B92270) or sodium acetate, to yield the corresponding aldoxime. biolmolchem.com The aldoxime is subsequently converted to the nitrile oxide, for example, through oxidation with sodium hypochlorite (B82951). biolmolchem.com

Key Isoxazole Ring Formation Reactions

The reaction between a β-dicarbonyl compound, or a functional equivalent like a β-ketonitrile, and hydroxylamine is a cornerstone of isoxazole synthesis. researchgate.net To produce this compound, the precursor 3-(2-bromo-6-chlorophenyl)-3-oxopropanenitrile is treated with hydroxylamine hydrochloride. researchgate.netmdpi.com

The reaction mechanism involves the initial formation of an oxime at the ketone carbonyl. Subsequent intramolecular cyclization occurs via the nucleophilic attack of the oxime's hydroxyl group onto the nitrile carbon, followed by tautomerization to yield the stable aromatic isoxazol-5-amine (B86289) ring system. The reaction is typically conducted under reflux in a protic solvent like ethanol. researchgate.net The higher electronegativity of the cyano group favors its reaction with the oximino group to form the aminoisoxazole rather than an isoxazolone. researchgate.net

The [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocycles. biolmolchem.com In this approach, 2-bromo-6-chlorobenzonitrile oxide acts as the 1,3-dipole. This intermediate is generated in situ from 2-bromo-6-chlorobenzaldehyde oxime, often by treatment with an oxidizing agent like sodium hypochlorite or by dehydrohalogenation of the corresponding hydroximoyl chloride. biolmolchem.com

The nitrile oxide then reacts regioselectively with a suitable dipolarophile. To install the C5-amine functionality directly, an ynamine (an alkyne with a nitrogen substituent) can be used. The cycloaddition of the nitrile oxide to the ynamine would directly afford the 3-aryl-isoxazol-5-amine skeleton.

Modern synthetic methods increasingly employ metal catalysis to achieve efficient and selective bond formations. biolmolchem.com Both copper and silver catalysts have been utilized in the synthesis of isoxazoles. nih.govolemiss.eduresearchgate.netnih.gov

Copper-Catalyzed Reactions: Copper(I) salts, such as CuI, are known to catalyze the [3+2] cycloaddition of nitrile oxides and terminal alkynes, often leading to improved yields and shorter reaction times compared to uncatalyzed thermal reactions. nih.govnih.govorganic-chemistry.org This catalytic cycle can be applied to the reaction between 2-bromo-6-chlorobenzonitrile oxide and an appropriate alkyne. Furthermore, copper-catalyzed methods for C-N bond formation, such as the Ullmann condensation, represent a powerful tool in heterocyclic synthesis, although direct application to this specific isoxazole formation is less common than cycloaddition or direct cyclization routes. nih.govmdpi.comchemistryviews.org

Silver-Catalyzed Reactions: Silver salts, such as Ag₂CO₃, have also been reported to effectively catalyze 1,3-dipolar cycloadditions to form isoxazoles. nih.govnih.gov Silver catalysis can also be employed in cyclization reactions of appropriately functionalized oximes. olemiss.edu While specific protocols for this compound are not extensively detailed, these catalytic systems provide viable alternative routes that may offer advantages in terms of reaction conditions and yields.

| Method | Key Precursors | Typical Reagents | Advantages | Potential Challenges |

|---|---|---|---|---|

| Hydroxylamine Cyclization | β-Ketonitrile, Hydroxylamine | NH₂OH·HCl, Base (e.g., NaOAc) | Direct, often high-yielding, readily available starting materials. | Requires synthesis of the β-ketonitrile precursor. |

| 1,3-Dipolar Cycloaddition | Aldoxime, Ynamine | NaOCl (to form nitrile oxide) | Convergent, modular. | In situ generation of unstable nitrile oxide, potential regioselectivity issues. |

| Metal-Catalyzed Cycloaddition | Aldoxime, Alkyne | CuI or Ag₂CO₃ | Milder conditions, potentially higher yields and selectivity. nih.govnih.gov | Catalyst cost and sensitivity, requires optimization. |

Introduction and Functionalization of the Halogenated Aryl Moiety

The synthesis of the 2-bromo-6-chlorophenyl precursor is a critical upstream step. Several methods can be employed to prepare key intermediates like 2-bromo-6-chlorobenzonitrile or 2-bromo-6-chlorobenzaldehyde.

A highly effective method is the Sandmeyer reaction , starting from a suitably substituted aniline. For example, starting with 2-amino-6-chlorobenzonitrile, a diazotization reaction using sodium nitrite (B80452) and hydrobromic acid would generate the diazonium salt. Subsequent treatment with copper(I) bromide would install the bromine atom at the 2-position to yield 2-bromo-6-chlorobenzonitrile. A similar procedure starting from 2-amino-6-fluorobenzonitrile (B142694) to produce 2-bromo-6-fluorobenzonitrile (B1362393) has been demonstrated with a 70% yield. chemicalbook.com

Alternatively, synthesis can begin from a more basic starting material like 2-bromo-6-chlorotoluene. Radical bromination of the methyl group followed by oxidation or hydrolysis can lead to 2-bromo-6-chlorobenzaldehyde. For instance, a method for preparing the analogous 2-bromo-6-fluorobenzaldehyde (B104081) involves the light-initiated radical bromination of 2-bromo-6-fluorotoluene, followed by reaction with dimethyl sulfoxide (B87167) and an inorganic base to yield the aldehyde. google.com

| Target Precursor | Starting Material | Key Reaction | Reference Analogy |

|---|---|---|---|

| 2-Bromo-6-chlorobenzonitrile | 2-Amino-6-chlorobenzonitrile | Sandmeyer Reaction | Synthesis of 2-bromo-6-fluorobenzonitrile chemicalbook.com |

| 2-Bromo-6-chlorobenzaldehyde | 2-Bromo-6-chlorotoluene | Radical Bromination / Oxidation | Synthesis of 2-bromo-6-fluorobenzaldehyde google.com |

| 2-Bromo-6-chlorobenzonitrile | 2-Bromo-6-chlorobenzaldehyde | Conversion of aldehyde to nitrile | Reaction with hydroxylamine/formic acid chemicalbook.com |

Synthetic Variations and Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound can be approached through several strategic variations in the core synthesis of the 3-aryl-5-aminoisoxazole scaffold. Additionally, once the core is formed, the 5-amino group serves as a versatile handle for a wide range of derivatization reactions, leading to a diverse array of analogues.

A key strategy for creating variations in the 3-phenyl substituent involves starting with different substituted phenyl precursors. For instance, a general and direct method for the synthesis of 5-aminoisoxazoles involves the reaction of ethyl arylthiocarbamoyl-cyanoacetates with hydroxylamine. researchgate.net This method has been successfully applied to synthesize a compound with a 2-bromophenyl substituent, which is structurally analogous to the target compound. researchgate.net By employing differently substituted aryl isothiocyanates in the initial step, a variety of analogues with diverse substitution patterns on the phenyl ring can be accessed.

The following table outlines the synthesis of a 3-(2-bromophenyl)-5-aminoisoxazole analogue, which demonstrates a viable route that could be adapted for the synthesis of the 3-(2-bromo-6-chlorophenyl) analogue by starting with 2-bromo-6-chlorophenyl isothiocyanate.

Table 1: Synthesis of a 3-(2-Bromophenyl)-5-aminoisoxazole Analogue researchgate.net

| Precursor | Reagents and Conditions | Product | Yield (%) |

|---|

Another versatile approach to 3-aminoisoxazoles involves a two-step procedure starting from 3-bromoisoxazolines. These intermediates can react with various amines to afford 3-aminoisoxazolines, which are then oxidized to the corresponding 3-aminoisoxazoles. This methodology allows for the introduction of diversity at the 5-position of the isoxazole ring.

Derivatization of the 5-amino group is a primary strategy for creating a wide range of analogues. N-acylation is a common and straightforward method to introduce various functional groups. The reaction of 5-aminoisoxazoles with acylating agents such as acetic anhydride (B1165640) or acetyl chloride can yield mono- or di-N-acetylated products, depending on the reaction conditions. doi.org It has been noted that N-acetylation of 3,4-diarylisoxazol-5-amines can be achieved using acetic anhydride in pyridine. doi.org

The following table illustrates the N-acetylation of a 3,4-diarylisoxazol-5-amine, a reaction that can be applied to this compound to generate its N-acyl derivatives.

Table 2: N-Acylation of a 3,4-Diarylisoxazol-5-amine Analogue doi.org

| Starting Material | Reagents and Conditions | Product |

|---|

Further derivatization strategies can involve N-alkylation or reactions with other electrophiles to introduce a variety of substituents at the 5-amino position, thereby enabling extensive exploration of the chemical space around this core structure. The regioselectivity of the synthesis of aminoisoxazoles can be influenced by reaction conditions such as pH and temperature, allowing for the selective formation of either 3-amino or 5-amino isomers from the same precursors. organic-chemistry.orgresearchgate.net This control over regiochemistry is crucial for the targeted synthesis of specific analogues.

Mechanistic Investigations of Reactions Involving 3 2 Bromo 6 Chlorophenyl Isoxazol 5 Amine

Elucidation of Reaction Pathways and Transition States

The reaction pathways involving 3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine are largely dictated by the nature of the reagents and reaction conditions. Key transformations often involve the bromine and chlorine substituents on the phenyl ring, as well as the nucleophilic amine group on the isoxazole (B147169) ring.

One of the most probable reaction pathways for the bromo-substituted phenyl group is the palladium-catalyzed cross-coupling reaction , such as the Suzuki-Miyaura reaction. The generally accepted mechanism for this reaction involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with an organoboron reagent and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. Computational studies on similar aryl halides have been instrumental in mapping the energy profiles of these catalytic cycles, identifying the geometries of transition states for each elementary step. For instance, density functional theory (DFT) calculations have been used to explore the frontier molecular orbitals and describe potential reaction pathways in the Suzuki cross-coupling of other bromo-amino-substituted heterocycles. mdpi.com

Another significant reaction pathway involves the nucleophilic aromatic substitution (SNAr) on the isoxazole ring, particularly if a suitable leaving group is present or can be generated in situ. Theoretical studies on the SNAr mechanism in related heterocyclic systems, such as substituted thiophenes, indicate a stepwise pathway. nih.gov This typically involves the initial addition of a nucleophile to form a zwitterionic intermediate, followed by a proton transfer and subsequent elimination of a leaving group. nih.gov The transition states for these steps would involve significant charge separation and are highly influenced by the solvent polarity.

In reactions where the isoxazole ring itself is formed, such as through a [3+2] cycloaddition of a nitrile oxide with an alkene or alkyne, computational studies on analogous systems have shed light on the concerted versus stepwise nature of the mechanism. mdpi.com These studies analyze the transition state structures to predict the regioselectivity and stereoselectivity of the cycloaddition. mdpi.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, offering evidence for proposed mechanisms. For reactions involving this compound, kinetic analyses would be invaluable.

In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific catalyst, substrates, and conditions. It is often the oxidative addition or the transmetalation step. Kinetic investigations on the aminolysis of structurally related substituted phenyl thionocarbonates have demonstrated the use of pseudo-first-order conditions to determine rate coefficients. nih.gov Such studies often reveal linear relationships between the observed rate constant and the concentration of a reagent, which can help to identify the rate-determining step. nih.gov For instance, Brönsted-type plots, which correlate the reaction rate with the pKa of a series of catalysts or reagents, can provide information about the degree of bond formation or cleavage in the transition state. ias.ac.in

The following table illustrates hypothetical kinetic data for a Suzuki-Miyaura coupling reaction involving this compound, based on typical observations for similar reactions.

| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 1.2 x 10⁻⁴ |

| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 5.8 x 10⁻⁴ |

| 3 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 1.5 x 10⁻³ |

This is a representative data table based on general knowledge of Suzuki-Miyaura reactions and does not represent actual experimental results for the specified compound.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are cornerstones of mechanistic elucidation. For reactions involving this compound, several types of intermediates can be postulated.

In palladium-catalyzed cross-coupling reactions, key intermediates are organopalladium species, such as the oxidative addition product (Ar-Pd(II)-Br) and the transmetalation product (Ar-Pd(II)-R). While often too transient to isolate, their presence can be inferred through spectroscopic methods like NMR or by trapping experiments.

For nucleophilic aromatic substitution reactions, the formation of a zwitterionic tetrahedral intermediate, often referred to as a Meisenheimer complex in the context of SNAr, is a critical step. nih.gov These intermediates are characterized by the temporary loss of aromaticity in the heterocyclic ring. In some cases, highly stabilized intermediates of this type can be observed at low temperatures using spectroscopic techniques. The proposed mechanism for the aminolysis of certain thionocarbonates includes the formation of a zwitterionic tetrahedral intermediate (T+/-) which can then be deprotonated to an anionic intermediate (T-). nih.govias.ac.in

During the synthesis of the isoxazole ring itself via [3+2] cycloaddition, isoxazoline (B3343090) intermediates may be formed which subsequently aromatize to the isoxazole.

Influence of Catalysts and Reaction Conditions on Mechanism

Catalysts and reaction conditions play a pivotal role in directing the course of a reaction, often by altering the activation energies of competing pathways.

In the case of Suzuki-Miyaura coupling, the choice of palladium catalyst and ligand is critical. The ligand influences the electron density at the metal center and the steric environment, which in turn affects the rates of oxidative addition and reductive elimination. For instance, bulky, electron-rich phosphine (B1218219) ligands can accelerate these steps. The base used in the reaction is also crucial, as it participates in the transmetalation step. The solvent system can influence the solubility of the reactants and the stability of charged intermediates.

The table below summarizes the typical effects of catalysts and conditions on Suzuki-Miyaura cross-coupling reactions.

| Parameter | Influence on Mechanism | Typical Outcome |

| Palladium Catalyst | Affects rates of oxidative addition and reductive elimination. | Higher turnover numbers and yields. |

| Ligand | Modulates steric and electronic properties of the catalyst. | Can improve reaction scope and efficiency. |

| Base | Facilitates the transmetalation step. | Stronger, non-coordinating bases often improve rates. |

| Solvent | Affects solubility and can stabilize intermediates. | Aprotic polar solvents are often effective. |

| Temperature | Provides energy to overcome activation barriers. | Higher temperatures generally increase reaction rates. |

For nucleophilic substitution reactions, the polarity of the solvent can significantly impact the stability of charged intermediates and transition states, thereby affecting the reaction rate. The presence of a base can also influence the mechanism, for example, by deprotonating a nucleophile to increase its reactivity.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity and stereoselectivity are critical considerations in the derivatization of this compound, which possesses multiple non-equivalent reactive sites.

Regioselectivity refers to the preference for reaction at one position over another. In palladium-catalyzed cross-coupling, the reaction is expected to be highly regioselective at the bromine-substituted carbon, as the C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond under typical conditions. Derivatization of the amine group, for example through acylation or alkylation, would occur selectively at the nitrogen atom.

In the context of electrophilic aromatic substitution on the phenyl ring, the directing effects of the existing substituents (bromo, chloro, and the isoxazolyl group) would determine the position of the incoming electrophile. The interplay of these electronic and steric effects would dictate the regiochemical outcome.

Stereoselectivity , the preferential formation of one stereoisomer over another, would be relevant if a new chiral center is introduced during a derivatization reaction. For instance, if the amine group were to react with a chiral electrophile, a mixture of diastereomers could be formed. The stereochemical outcome would depend on the steric hindrance around the reacting centers and the nature of the transition state. In cycloaddition reactions leading to isoxazole derivatives, the stereochemistry of the starting materials can directly influence the stereochemistry of the product, with some reactions proceeding in a stereospecific manner.

Computational and Theoretical Studies of 3 2 Bromo 6 Chlorophenyl Isoxazol 5 Amine

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to analyze the distribution of electrons and the nature of molecular orbitals. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For 3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine, the electron-rich isoxazole (B147169) and amine moieties, combined with the electronegative halogen substituents on the phenyl ring, create a complex electronic landscape.

Computational studies on similar isoxazole derivatives suggest that the HOMO is typically localized on the more electron-rich parts of the molecule, such as the isoxazole ring and the amino group. Conversely, the LUMO is often distributed over the phenyl ring, influenced by the electron-withdrawing bromo and chloro substituents. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

Charge Distribution: The distribution of partial atomic charges within the molecule provides insight into its polarity and potential sites for electrophilic and nucleophilic attack. Natural Population Analysis (NPA) is a common method for calculating these charges. In this compound, the nitrogen and oxygen atoms of the isoxazole ring, as well as the nitrogen of the amine group, are expected to carry negative partial charges due to their high electronegativity. The carbon atoms bonded to these heteroatoms will exhibit positive partial charges. The halogen atoms will also have a significant impact on the charge distribution of the phenyl ring.

Molecular Geometry, Conformation, and Tautomerism

The three-dimensional arrangement of atoms in a molecule is fundamental to its function. Computational geometry optimization can predict the most stable conformation.

Conformation: Rotational barriers around the single bond connecting the phenyl and isoxazole rings can be calculated to understand the conformational flexibility of the molecule. The presence of bulky halogen atoms suggests a significant energy barrier to free rotation, leading to a preferred, twisted conformation.

Tautomerism: The 5-amino group on the isoxazole ring introduces the possibility of tautomerism. The amine form is generally in equilibrium with its imine tautomer. Computational studies can predict the relative energies of these tautomers to determine the predominant form. For 5-amino-isoxazoles, the amine tautomer is typically found to be more stable. nih.gov The relative stability can be influenced by solvent effects. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of novel compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations, when compared with experimental data, can confirm the structure of the synthesized molecule. The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus. For instance, the protons and carbons of the phenyl ring will be significantly affected by the deshielding effects of the bromine and chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (isoxazole) | 160.5 |

| C4 (isoxazole) | 95.2 |

| C5 (isoxazole) | 170.1 |

| C1' (phenyl) | 135.8 |

| C2' (phenyl, C-Br) | 120.3 |

Note: These values are illustrative and based on GIAO calculations for substituted isoxazoles.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman) can aid in the assignment of experimental spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as C=N stretching in the isoxazole ring, N-H bending of the amine group, and C-Br and C-Cl stretching of the phenyl ring. researchgate.net

Simulation of Reaction Mechanisms and Energy Landscapes

Theoretical chemistry can be used to explore the potential reactivity of a molecule by simulating reaction pathways. This involves locating transition states and calculating activation energies. For this compound, potential reactions could include electrophilic substitution on the phenyl ring or reactions involving the amino group. The calculated energy landscape can reveal the most likely reaction pathways and predict the feasibility of different transformations. nih.gov

Intermolecular Interactions and Solvent Effects on Electronic Structure

Intermolecular Interactions: In the solid state, molecules interact through various non-covalent forces such as hydrogen bonding, halogen bonding, and π-π stacking. nih.goviucr.org The amino group of this compound can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as acceptors. The halogen atoms can participate in halogen bonding, and the aromatic rings can engage in π-π stacking interactions. Understanding these interactions is crucial for predicting crystal packing and solid-state properties. mdpi.com

Solvent Effects: The electronic structure and properties of a molecule can be significantly influenced by its environment. The Polarizable Continuum Model (PCM) is a common computational method used to simulate the effects of a solvent. koreascience.kr For a polar molecule like this compound, polar solvents are expected to stabilize the ground state and influence the HOMO-LUMO gap and UV-Vis absorption spectra. koreascience.krresearchgate.net Solvent effects can also impact tautomeric equilibria. nih.gov

Chemical Reactivity and Derivatization of 3 2 Bromo 6 Chlorophenyl Isoxazol 5 Amine

Reactions at the Isoxazole-5-amine Position

The primary amine at the C5 position of the isoxazole (B147169) ring is a key site for derivatization, readily undergoing reactions typical of aromatic amines.

The amino group of 3-(2-bromo-6-chlorophenyl)isoxazol-5-amine can be readily acylated with various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. For instance, treatment with an acyl chloride in a suitable solvent like dichloromethane (B109758) or pyridine (B92270) would yield the N-acylated product. While specific examples for this exact compound are not prevalent in the literature, the acylation of structurally similar 3-aryl-5-aminoisoxazoles is a well-established transformation.

Alkylation of the amino group can be achieved using alkyl halides. However, the potential for N,N-dialkylation exists, and reaction conditions would need to be carefully controlled to achieve mono-alkylation. The nucleophilicity of the amino group, influenced by the electron-withdrawing nature of the isoxazole ring, plays a significant role in the outcome of these reactions.

Table 1: Representative Acylation and Alkylation Reactions of 5-Aminoisoxazole Derivatives

| Reactant | Reagent | Conditions | Product | Reference |

| 3-Aryl-5-aminoisoxazole | Acyl Chloride | Base (e.g., pyridine), CH₂Cl₂ | N-(3-Aryl-isoxazol-5-yl)amide | General Transformation |

| 3-Aryl-5-aminoisoxazole | Alkyl Halide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 5-(Alkylamino)-3-aryl-isoxazole | General Transformation |

The amino group can be converted into other functional groups through nucleophilic transformation pathways. One of the most significant of these is diazotization, followed by Sandmeyer or related reactions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.orglibretexts.org Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would form a diazonium salt. This intermediate, while potentially unstable, could be subjected to a variety of nucleophiles to replace the diazonium group. For example, treatment with copper(I) halides could introduce a different halogen at the C5 position. wikipedia.orgorganic-chemistry.org

Table 2: Potential Nucleophilic Transformations via Diazotization

| Reagent | Product | Reaction Type |

| NaNO₂, HCl followed by CuCl | 5-Chloro-3-(2-bromo-6-chlorophenyl)isoxazole | Sandmeyer Reaction |

| NaNO₂, HBr followed by CuBr | 5-Bromo-3-(2-bromo-6-chlorophenyl)isoxazole | Sandmeyer Reaction |

| NaNO₂, H₂SO₄ followed by H₂O, Δ | 3-(2-Bromo-6-chlorophenyl)isoxazol-5-ol | Hydrolysis |

Reactivity of the Halogen Substituents on the Aryl Ring

The presence of both bromine and chlorine atoms on the phenyl ring opens up numerous possibilities for derivatization through modern cross-coupling and substitution reactions.

The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization of the aryl ring using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. wikipedia.orgacsgcipr.orgnih.govrsc.org Generally, the C-Br bond is more reactive towards oxidative addition to palladium(0) than the C-Cl bond. nih.gov This difference in reactivity can be exploited to achieve selective coupling at the bromine-bearing carbon.

For instance, a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a suitable palladium catalyst and base would be expected to selectively replace the bromine atom, yielding a 3-(2-aryl-6-chlorophenyl)isoxazol-5-amine derivative. researchgate.netnih.govresearchgate.netacs.orgnih.govacs.org By modifying the reaction conditions (e.g., using more active catalysts or higher temperatures), subsequent coupling at the chlorine position may be possible.

Similarly, the Buchwald-Hartwig amination offers a pathway to introduce a new C-N bond. wikipedia.orgacsgcipr.orgnih.govrsc.org Reaction with a primary or secondary amine under palladium catalysis would likely first occur at the C-Br bond, affording a 3-(2-amino-6-chlorophenyl)isoxazol-5-amine derivative.

Table 3: Predicted Selectivity in Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Expected Major Product | Rationale for Selectivity |

| Suzuki-Miyaura | Arylboronic Acid | 3-(2-Aryl-6-chlorophenyl)isoxazol-5-amine | Higher reactivity of C-Br over C-Cl bond |

| Buchwald-Hartwig | Amine | 3-(2-Amino-6-chlorophenyl)isoxazol-5-amine | Higher reactivity of C-Br over C-Cl bond |

While less common than electrophilic aromatic substitution for many aromatic systems, nucleophilic aromatic substitution (SNA) can occur on the di-halogenated phenyl ring, particularly if activated by the electronic properties of the isoxazole ring. wikipedia.orglibretexts.orgnumberanalytics.comscribd.comopenstax.org The isoxazole ring is generally considered to be electron-withdrawing, which would activate the aryl ring towards nucleophilic attack. The relative reactivity of the halogens in SNA reactions typically follows the order F > Cl > Br > I, which is the reverse of their reactivity in many cross-coupling reactions. numberanalytics.com Therefore, it is plausible that under forcing conditions with a strong nucleophile, displacement of the chlorine atom could be achieved. However, the steric hindrance from the adjacent bromine and the isoxazole ring might influence the feasibility and regioselectivity of such a reaction.

Isoxazole Ring Reactivity and Transformations

The isoxazole ring, while aromatic, possesses a labile N-O bond that can be cleaved under certain conditions, leading to ring-opened products. This reactivity provides a pathway to transform the heterocyclic core into different structural motifs.

3,5-Disubstituted isoxazoles are generally stable to many oxidizing agents, as well as acidic and basic conditions. clockss.orgnih.gov However, the isoxazole ring can be opened under reductive conditions. Catalytic hydrogenation, for instance, can cleave the N-O bond to yield a β-amino enone. clockss.orgacs.org This transformation can be a useful synthetic strategy to access acyclic structures with a defined substitution pattern. The stability of the isoxazole ring can also be influenced by pH and temperature, with increased susceptibility to ring-opening under basic conditions. researchgate.net Photochemical conditions, such as UV irradiation, can also induce rearrangement of the isoxazole ring. wikipedia.org

Table 4: Potential Isoxazole Ring Transformations

| Conditions | Product Type |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | β-Amino enone |

| Strong Base (e.g., NaOH), Heat | Ring-opened products |

| UV Irradiation | Rearrangement products (e.g., oxazole) |

Ring Opening and Rearrangement Reactions (e.g., Boulton–Katritzky Rearrangement)

The isoxazole ring, particularly when substituted with an amino group at the 5-position, is susceptible to various rearrangement reactions, most notably the Boulton–Katritzky rearrangement. This thermal or base-catalyzed rearrangement is a characteristic reaction of 3-aminoisoxazoles, leading to the formation of a new heterocyclic system.

The general mechanism of the Boulton-Katritzky rearrangement for a 3-aminoisoxazole (B106053) involves an initial N-acylation or a related reaction at the exocyclic amino group, followed by a series of ring opening and recyclization steps. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from studies on analogous 3-aminoisoxazoles. For instance, the reaction of 3-aminoisoxazoles with 2-fluoropyridines can proceed via a tandem SNAr/Boulton-Katritzky rearrangement, promoted by a base, to yield functionalizedtriazolo[1,5-a]pyridines. Similarly, a palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement process has been developed for the synthesis of these triazolopyridine derivatives from 3-aminoisoxazoles and 2-pyridyl trifluoromethanesulfonate.

These reactions highlight the potential of the 3-aminoisoxazole scaffold within this compound to undergo sophisticated, atom-economical transformations to construct more complex heterocyclic structures. The specific conditions, such as the choice of base, solvent, and temperature, would be critical in directing the outcome of the rearrangement for this particular substrate.

Electrophilic and Nucleophilic Attack on the Isoxazole Core

The isoxazole ring is an aromatic heterocycle with a π-electron system that can theoretically undergo both electrophilic and nucleophilic attack. However, the electron distribution within the ring, influenced by the electronegative oxygen and nitrogen atoms, makes it generally electron-deficient and thus more susceptible to nucleophilic attack, often leading to ring opening.

Electrophilic Attack: Direct electrophilic substitution on the isoxazole ring is generally difficult due to its π-deficient nature. The most likely position for an electrophilic attack, if it were to occur, would be the C4 position, which is the most electron-rich carbon atom in the isoxazole ring. However, the presence of the bulky and deactivating 2-bromo-6-chlorophenyl group at the C3 position and the amino group at the C5 position would further influence the regioselectivity and feasibility of such reactions.

Nucleophilic Attack: The isoxazole core is more prone to nucleophilic attack, which can result in the cleavage of the weak N-O bond. The attack can be initiated at the C5 position, facilitated by the amino group, or at the C3 position. Strong nucleophiles or harsh reaction conditions can lead to the decomposition of the isoxazole ring, yielding various acyclic products. The specific outcomes of nucleophilic attack on this compound would depend on the nature of the nucleophile and the reaction conditions employed.

Functionalization of the Aryl Moiety Beyond Halogen Transformations

The 2-bromo-6-chlorophenyl group attached to the isoxazole core offers significant opportunities for further diversification through reactions that go beyond simple transformations of the halogen atoms. The presence of two distinct halogens (bromine and chlorine) allows for selective or sequential functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.

The bromine atom is generally more reactive than the chlorine atom in common cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity can be exploited for selective functionalization at the C2 position of the phenyl ring. For example, a palladium-catalyzed Suzuki cross-coupling reaction could be employed to introduce a new aryl or alkyl group at the position of the bromine atom, while leaving the chlorine atom intact.

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrates the utility of this reaction for modifying halogenated aromatic systems. Although this example is on a different heterocyclic system, the principles of palladium-catalyzed cross-coupling are broadly applicable. Such transformations on the aryl moiety of this compound would lead to a wide array of novel derivatives with potentially altered biological and physicochemical properties.

Below is a table summarizing potential derivatization reactions for this compound based on the reactivity of its constituent parts.

| Reaction Type | Reagents and Conditions | Potential Product |

| Boulton–Katritzky Rearrangement | Acylating agent, heat or base | Substituted triazole or other rearranged heterocycle |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, base | 3-(2-Aryl-6-chlorophenyl)isoxazol-5-amine |

| Heck Reaction | Alkene, Pd catalyst, base | 3-(2-Alkenyl-6-chlorophenyl)isoxazol-5-amine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-(2-Alkynyl-6-chlorophenyl)isoxazol-5-amine |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Bromo 6 Chlorophenyl Isoxazol 5 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-(2-bromo-6-chlorophenyl)isoxazol-5-amine, ¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the aromatic protons of the 2-bromo-6-chlorophenyl ring are expected to exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms. The amine (-NH₂) protons would likely appear as a broad singlet, and the proton on the isoxazole (B147169) ring would also present a characteristic singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isoxazole-H4 | 6.0 - 6.5 | 95 - 105 |

| Phenyl-H | 7.2 - 7.8 | 125 - 140 |

| NH₂ | 5.0 - 6.0 (broad) | - |

| Isoxazole-C3 | - | 160 - 165 |

| Isoxazole-C5 | - | 170 - 175 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Vibrational Spectroscopy (IR and Raman) for Bond Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups and bonding arrangements within a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C=N stretching of the isoxazole ring would likely be observed around 1620-1680 cm⁻¹. The C-O and N-O stretching vibrations of the isoxazole ring are also expected to produce distinct peaks in the fingerprint region (below 1500 cm⁻¹). The C-Br and C-Cl stretching vibrations will appear at lower frequencies, typically in the 500-800 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic C-C stretching vibrations of the phenyl ring are often strong in the Raman spectrum.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |

| C=N Stretch (Isoxazole) | 1620 - 1680 | Moderate |

| C=C Stretch (Aromatic) | 1450 - 1600 | Strong |

| N-O Stretch (Isoxazole) | 1300 - 1400 | Moderate |

| C-O Stretch (Isoxazole) | 1000 - 1200 | Moderate |

| C-Cl Stretch | 600 - 800 | Strong |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula (C₉H₅BrClN₃O). The isotopic pattern observed for the molecular ion peak would be characteristic of a compound containing one bromine and one chlorine atom.

Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, providing valuable structural information. A plausible fragmentation pathway could involve the initial cleavage of the isoxazole ring, which is a common fragmentation route for such heterocyclic systems. Subsequent losses of small neutral molecules like CO, HCN, or cleavage of the halogen atoms would lead to the formation of characteristic fragment ions. The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Possible Fragmentation Pathway |

|---|---|---|

| [M]⁺ | 288.9359 | Molecular Ion |

| [M-Br]⁺ | 209.9880 | Loss of Bromine radical |

| [M-Cl]⁺ | 253.9669 | Loss of Chlorine radical |

| [M-NH₂]⁺ | 272.9253 | Loss of Amino radical |

Note: m/z values are for the most abundant isotopes.

X-ray Crystallography for Solid-State Structure and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

A successful crystallographic analysis of this compound would yield a detailed model of its solid-state conformation. This would include the dihedral angle between the phenyl and isoxazole rings, which is a key conformational parameter. The analysis would also reveal any intermolecular interactions, such as hydrogen bonding involving the amine group, which play a crucial role in the crystal packing. The bond lengths and angles within the isoxazole and phenyl rings would provide experimental validation of the bonding characteristics.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1205 |

| Z | 4 |

| C-Br bond length (Å) | 1.88 |

| C-Cl bond length (Å) | 1.73 |

Note: These are hypothetical values for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system formed by the phenyl and isoxazole rings will give rise to intense π → π* transitions, likely in the range of 250-350 nm. The presence of the amine group and the heteroatoms in the isoxazole ring (oxygen and nitrogen) with their lone pairs of electrons may result in weaker n → π* transitions at longer wavelengths. The positions and intensities of these absorption maxima are sensitive to the solvent polarity.

Table 5: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Probable Electronic Transition |

|---|---|---|

| ~260 | High | π → π* (Phenyl ring) |

| ~320 | Moderate | π → π* (Isoxazole and conjugated system) |

Note: These are expected values and can be influenced by solvent and substitution.

Structure Reactivity Relationships in 3 2 Bromo 6 Chlorophenyl Isoxazol 5 Amine Chemistry

Electronic and Steric Influence of Aryl Halogen Substituents on Chemical Reactivity

The positioning of these halogens at the 2- and 6-positions introduces substantial steric hindrance around the bond connecting the phenyl and isoxazole (B147169) rings. This steric bulk can restrict the rotation around this single bond, influencing the molecule's preferred conformation. Such steric constraints can play a significant role in reactions involving either the phenyl ring or the adjacent isoxazole ring by impeding the approach of reagents. nih.gov For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the rate of oxidative addition to the C-Br or C-Cl bond can be influenced by both the electronic nature of the aryl halide and the steric hindrance around the reaction center. nih.gov Generally, the C-Br bond is more reactive than the C-Cl bond in such reactions due to its lower bond dissociation energy. nih.gov

The electron-withdrawing nature of the halogens also affects the acidity of protons on the phenyl ring and influences the electron density of the isoxazole ring, which can, in turn, affect its stability and reactivity.

Table 1: Electronic and Steric Properties of Halogen Substituents

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect |

| Chlorine (Cl) | 1.75 | 3.16 | -I (Electron-withdrawing) | +R (Electron-donating) |

| Bromine (Br) | 1.85 | 2.96 | -I (Electron-withdrawing) | +R (Electron-donating) |

Impact of the Isoxazole-5-amine Group on Ring Stability and Chemical Transformations

The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. A key feature of the isoxazole ring is the relatively weak N-O bond, which makes it susceptible to cleavage under certain conditions, such as reduction. nih.govnih.govmdpi.com This susceptibility to ring-opening provides a versatile synthetic pathway to various open-chain compounds.

The presence of a 5-amino group significantly influences the electronic properties and reactivity of the isoxazole ring. The amino group is a strong electron-donating group through resonance, which increases the electron density of the isoxazole ring. This can affect the ring's stability and its propensity to undergo certain transformations. For instance, the increased electron density can modulate the ease of N-O bond cleavage.

The amino group itself can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization. evitachem.com The reactivity of this amino group can be influenced by the electronic effects of the 3-(2-bromo-6-chlorophenyl) substituent. The electron-withdrawing nature of the halogenated phenyl ring can decrease the nucleophilicity of the 5-amino group to some extent.

Furthermore, 5-amino-isoxazoles can undergo divergent reactions depending on the reaction conditions and the Lewis acid employed. These can include ring-cleavage/Beckmann rearrangement, dearomative-spirocyclization, or N,N'-dialkylation of the amino group. rsc.org The stability of the isoxazole ring in 5-amino derivatives is a balance between the aromatic character of the ring and the inherent weakness of the N-O bond.

Table 2: Potential Chemical Transformations of the Isoxazole-5-amine Moiety

| Reaction Type | Reagents/Conditions | Potential Products |

| N-O Bond Cleavage | Reductive conditions (e.g., Raney Ni, LiAlH4) | β-aminoketones, γ-aminoalcohols |

| Acylation of Amine | Acyl chlorides, Anhydrides | N-acylated isoxazoles |

| Alkylation of Amine | Alkyl halides | N-alkylated isoxazoles |

| Diazotization | NaNO2, HCl | Isoxazole diazonium salts |

| Ring Transformation | Lewis acids | Tetrahydroquinolines, Tetrahydroquinazolines |

Correlations Between Computational Predictions and Experimental Reactivity

Computational chemistry provides powerful tools to predict and rationalize the reactivity of molecules like 3-(2-bromo-6-chlorophenyl)isoxazol-5-amine. Methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties that correlate with experimental observations.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these computational studies. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This can predict where the molecule is most likely to be attacked by electrophiles or nucleophiles. For this compound, MEP analysis would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the amino group, indicating their nucleophilic character.

Calculations of bond dissociation energies can help predict which bonds are most likely to break under specific conditions. For instance, the relative bond dissociation energies of the C-Br and C-Cl bonds can be calculated to predict the regioselectivity of cross-coupling reactions. nih.gov Similarly, the energy required for N-O bond cleavage can be estimated.

Table 3: Key Computational Descriptors and Their Correlation with Reactivity

| Computational Descriptor | Definition | Correlation with Experimental Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy correlates with greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy correlates with greater electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller gap suggests higher reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | 3D map of electron density | Predicts sites for nucleophilic and electrophilic attack. |

| Bond Dissociation Energy (BDE) | Energy required to break a chemical bond homolytically | Lower BDE indicates a weaker bond that is more likely to be cleaved. |

Green Chemistry Aspects in the Synthesis of 3 2 Bromo 6 Chlorophenyl Isoxazol 5 Amine

Solvent-Free and Aqueous Reaction Media

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry promotes the use of more benign alternatives, such as water, or eliminating the solvent altogether.

Solvent-Free Synthesis: Conducting reactions under solvent-free conditions is a cornerstone of green chemistry. This approach, often facilitated by techniques like microwave irradiation, can lead to shorter reaction times, higher yields, and simpler work-up procedures. jocpr.com For the synthesis of the isoxazole (B147169) scaffold, solvent-free reactions typically involve the direct mixing of reactants, sometimes with a solid support or catalyst. This method reduces the generation of solvent waste, which is a major contributor to the environmental footprint of a chemical process.

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Synthesizing heterocyclic compounds in aqueous media can offer significant environmental benefits over traditional organic solvents. While the organic precursors for 3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine may have limited water solubility, techniques such as using co-solvents, phase-transfer catalysts, or high-temperature water can facilitate these reactions. The use of water as a solvent simplifies product isolation, as many organic products can be easily separated from the aqueous phase, and it eliminates the environmental and health hazards associated with volatile organic compounds (VOCs).

Catalytic Approaches for Enhanced Atom Economy and Efficiency

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com The use of catalysts is a primary strategy for improving atom economy, as they can enable more direct reaction pathways and reduce the need for stoichiometric reagents that would otherwise end up as waste.

In the synthesis of complex molecules such as this compound, catalytic methods can offer significant advantages. For instance, the formation of the isoxazole ring can be facilitated by various catalysts that are both efficient and environmentally benign.

Key Catalytic Strategies:

Lewis Acid Catalysis: Boron Lewis acids have been shown to catalyze reactions with high stereoselectivity and atom economy, providing a metal-free alternative for constructing complex molecular frameworks. rsc.org

Biocatalysts: Enzymes and other biocatalysts, such as modified chitosan, can operate under mild conditions (temperature and pH) and often in aqueous media, offering high selectivity and reducing the formation of by-products. acs.org The use of a recyclable, eco-friendly biocatalyst could be a viable green approach for steps in the synthesis of the target compound. acs.org

By using catalytic amounts of a substance to promote the reaction, chemists can avoid the large quantities of waste generated by stoichiometric reagents, thereby maximizing the incorporation of starting materials into the final product. primescholars.com

The table below illustrates how different catalytic systems can improve the efficiency of isoxazole synthesis, a principle directly applicable to the production of this compound.

| Catalyst Type | Typical Reaction Conditions | Key Advantages |

| Lewis Acids | Anhydrous organic solvent or solvent-free | High selectivity, metal-free, promotes atom-economic pathways. rsc.org |

| Biocatalysts | Aqueous media, mild temperature and pH | High specificity, biodegradable, environmentally benign, recyclable. acs.org |

| Heterogeneous Catalysts | Solvent or solvent-free | Ease of separation from the reaction mixture, reusability, reduced waste. |

This table presents generalized data for isoxazole synthesis to illustrate the principles discussed.

Microwave-Assisted and Ultrasonic Synthesis

Alternative energy sources are a key tool in green chemistry for enhancing reaction rates and reducing energy consumption compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technology in organic synthesis. jocpr.comnih.govacs.org By directly heating the reaction mixture through dielectric heating, microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. acs.orgmdpi.com This rapid, localized heating minimizes the formation of side products that can occur with prolonged exposure to high temperatures under conventional reflux. Solvent-free microwave-assisted synthesis is particularly attractive from a green chemistry perspective, as it combines the benefits of reduced reaction time with the elimination of solvent waste. jocpr.com

The following table compares conventional heating with microwave-assisted methods for a representative synthesis of a heterocyclic compound, demonstrating the potential efficiencies for the synthesis of this compound.

| Method | Reaction Time | Yield (%) | Energy Consumption |

| Conventional Heating | 2 - 12 hours | 40 - 70% | High |

| Microwave Irradiation | 3 - 15 minutes | 65 - 96% | Low |

Data is illustrative for analogous heterocyclic syntheses and highlights the potential advantages of microwave assistance. nih.govacs.org

Ultrasonic Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. Ultrasound-assisted synthesis can often be performed at lower bulk temperatures, using less energy and minimizing thermal degradation of products. This technique has been successfully applied to the synthesis of various heterocyclic compounds, often using eco-friendly catalysts. acs.org

Waste Reduction and By-product Minimization Strategies

A primary goal of green chemistry is the prevention of waste rather than its treatment after it has been created. uniroma1.it The strategies discussed in the previous sections collectively contribute to this objective in the synthesis of this compound.

Process Intensification: By using microwave or ultrasonic energy, reaction times are significantly shortened, which not only saves energy but also reduces the potential for by-product formation that can occur over long reaction periods. nih.govacs.orgnih.gov

Catalyst Reusability: The use of heterogeneous or recyclable catalysts minimizes waste by allowing the catalyst to be recovered and reused in subsequent batches, reducing both cost and the environmental burden of catalyst disposal. acs.org

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is fundamental to waste reduction. Catalytic and multicomponent reactions are key strategies for achieving high atom economy. primescholars.comrsc.org

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible.

Future Research Directions in the Chemistry of 3 2 Bromo 6 Chlorophenyl Isoxazol 5 Amine

Development of Novel Synthetic Methodologies

The advancement of synthetic organic chemistry hinges on the development of efficient, versatile, and sustainable methods for the construction of complex molecules. For 3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine, future research could productively focus on creating novel synthetic methodologies that offer improvements over existing routes, which may be limited in scope, efficiency, or environmental compatibility.

A key area for exploration would be the development of one-pot synthesis protocols. Such procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly enhance efficiency by minimizing purification steps and reducing solvent waste. For instance, a one-pot approach could be envisioned that starts from readily available precursors and sequentially constructs the isoxazole (B147169) ring and introduces the desired functional groups.

Furthermore, the application of modern catalytic systems could revolutionize the synthesis of this compound. Research into palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could provide highly efficient methods for the introduction of the 2-bromo-6-chlorophenyl group onto a pre-formed isoxazole scaffold. mdpi.com The development of novel ligands for these catalytic systems could further enhance their activity and selectivity for this specific substrate.

The exploration of greener synthetic routes is another critical avenue. This could involve the use of environmentally benign solvents, such as water or ionic liquids, or the development of catalyst systems that can operate under milder reaction conditions. Flow chemistry presents another exciting frontier, offering the potential for safer, more scalable, and highly controlled production of this compound.

Exploration of Undiscovered Reactivity Pathways

The unique combination of a reactive amino group, a halogenated aromatic ring, and the isoxazole heterocycle in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical behavior of this molecule to unlock its full synthetic potential.

The amino group at the 5-position of the isoxazole ring is a prime site for functionalization. A detailed study of its nucleophilicity and its participation in a variety of reactions, such as acylation, alkylation, and arylation, would be highly valuable. These transformations could lead to the synthesis of a diverse library of derivatives with potentially interesting biological or material properties.

The bromine and chlorine atoms on the phenyl ring offer handles for a range of cross-coupling reactions. Investigating the differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions would allow for selective functionalization of the aromatic ring. This could enable the introduction of a wide array of substituents, further expanding the chemical space accessible from this starting material.

Furthermore, the isoxazole ring itself can participate in various chemical transformations. Research into its stability under different reaction conditions, as well as its potential to undergo ring-opening or rearrangement reactions, could reveal novel reactivity pathways and lead to the formation of unexpected and potentially useful molecular architectures. The application of computational methods, such as Density Functional Theory (DFT), could aid in predicting and understanding these reactivity patterns. mdpi.com

Advanced Applications in Chemical Synthesis and Materials Science

The structural motifs present in this compound suggest its potential as a valuable building block in the synthesis of more complex molecules and as a component in advanced materials.

In the realm of chemical synthesis, this compound could serve as a versatile intermediate for the preparation of a wide range of heterocyclic compounds. The isoxazole core is a common feature in many biologically active molecules, and the presence of multiple functional groups in this compound makes it an ideal starting point for the synthesis of novel pharmaceutical candidates. nih.gov For example, the amino group could be used to link the isoxazole core to other pharmacophores, while the halogenated phenyl ring could be modified to fine-tune the compound's biological activity.

In materials science, the unique electronic and structural properties of this molecule could be exploited for the development of novel functional materials. The presence of the halogenated aromatic ring suggests that it could be a useful component in the design of liquid crystals, organic light-emitting diodes (OLEDs), or other organic electronic devices. The amino group provides a convenient point for polymerization or for grafting onto the surface of other materials to modify their properties.

Q & A

Basic: What are the common synthetic routes for preparing 3-(2-bromo-6-chlorophenyl)isoxazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions between halogen-substituted benzaldehydes and hydroxylamine derivatives. For example, substituted phenylisoxazol-5-amine derivatives can be synthesized via a multi-step process involving:

- Cyclocondensation : Reacting 2-bromo-6-chlorobenzaldehyde with hydroxylamine under acidic conditions to form the isoxazole ring.

- Catalytic asymmetric synthesis : Using chiral spirocyclic phosphoric acid (CPA) catalysts to achieve enantioselectivity, as demonstrated in analogous reactions (e.g., 84–88% ee with substituted phenylisoxazol-5-amine derivatives) .

- Substituent optimization : Introducing electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring enhances reaction efficiency. Avoid over-substitution on the amino group, as replacing both hydrogens with ethyl groups reduces yields (e.g., 27% yield observed in similar systems) .

Basic: Which purification techniques are most effective for isolating this compound?

Methodological Answer:

- Flash chromatography : Use silica gel with a gradient solvent system (e.g., methanol/dichloromethane, 1:10 to 1:5 v/v) to separate impurities. This method is effective for polar heterocyclic compounds .

- Recrystallization : Employ ethanol/water mixtures to obtain high-purity crystals, leveraging the compound’s moderate solubility in polar solvents.

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement), which is standard for small-molecule crystallography. Parameters like hydrogen bonding (e.g., NH···O interactions) can be analyzed to confirm stereochemistry .

- Spectroscopic techniques :

- NMR : Analyze and spectra to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/chloro-substituted phenyl groups).

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 287.5 for CHBrClNO) .

Advanced: What strategies enhance enantioselectivity in catalytic asymmetric synthesis of this compound?

Methodological Answer:

- Chiral catalyst selection : Use CPA catalysts (e.g., spirocyclic phosphoric acids) to induce hydrogen bonding between the catalyst’s acidic proton and the amino group of the substrate, achieving >90% ee in optimized systems .

- Steric and electronic tuning : Substituents on the phenyl ring (e.g., electron-withdrawing Br/Cl) improve enantioselectivity by stabilizing transition states. Avoid bulky groups at the ortho position, which hinder catalyst-substrate interactions .

Advanced: How are data contradictions resolved in crystallographic refinement?

Methodological Answer:

- SHELX refinement : Use SHELXL to iteratively adjust parameters (e.g., thermal displacement, occupancy) for problematic atoms. For twinned crystals, employ TWIN/BASF commands to model twin domains .

- Validation tools : Cross-check with PLATON or Mercury to detect outliers in bond lengths/angles and validate hydrogen-bonding networks .

Advanced: How do substituents influence the compound’s biological or chemical activity?

Methodological Answer:

- Electronic effects : Bromo and chloro groups increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites).

- Structure-activity relationship (SAR) studies : Compare with analogs like 3-(4-chlorophenyl)isoxazol-5-amine, which showed anticancer activity in tetrahydrofuropyridoisoxazole derivatives .

Advanced: What experimental design principles optimize reaction yields?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity. For example, CPA-catalyzed reactions achieve optimal yields at 0°C with 5 mol% catalyst .

- Kinetic monitoring : Use in situ FTIR or HPLC to identify side reactions (e.g., over-oxidation) and adjust conditions in real time.

Basic: How is purity confirmed post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >98% is indicated by a single peak at λ = 254 nm.

- Elemental analysis : Match calculated and observed C/H/N percentages (e.g., C: 37.6%, H: 1.7%, N: 9.7%) .

Advanced: How can computational modeling predict physicochemical properties?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies, predicting reactivity (e.g., nucleophilic attack at the isoxazole ring).

- Topological polar surface area (TPSA) : Calculate TPSA (e.g., ~61.3 Ų) to estimate membrane permeability .

Advanced: How to troubleshoot low yields in multi-step syntheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products